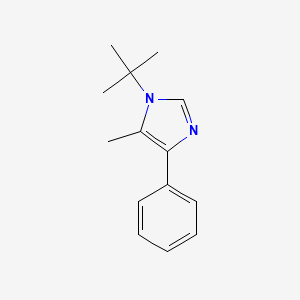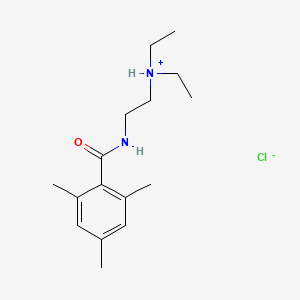
N-(2-(Diethylamino)ethyl)-2,4,6-trimethylbenzamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl-[2-[(2,4,6-trimethylbenzoyl)amino]ethyl]azanium chloride is a chemical compound with the molecular formula C16H27ClN2O and a molecular weight of 298.851 g/mol. It is known for its unique structure, which includes a diethylamino group, a trimethylbenzoyl group, and an azanium chloride moiety. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl-[2-[(2,4,6-trimethylbenzoyl)amino]ethyl]azanium chloride typically involves the reaction of diethylamine with 2,4,6-trimethylbenzoyl chloride in the presence of a suitable base, such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of diethyl-[2-[(2,4,6-trimethylbenzoyl)amino]ethyl]azanium chloride may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the process. The final product is typically obtained in high purity through advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Diethyl-[2-[(2,4,6-trimethylbenzoyl)amino]ethyl]azanium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the chloride ion is replaced by other nucleophiles like hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Sodium hydroxide, potassium tert-butoxide; reactions are conducted in polar solvents such as water or alcohols.
Major Products Formed
Oxidation: Formation of oxides or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of hydroxides or alkoxides.
Scientific Research Applications
Diethyl-[2-[(2,4,6-trimethylbenzoyl)amino]ethyl]azanium chloride is utilized in various scientific research fields, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of diethyl-[2-[(2,4,6-trimethylbenzoyl)amino]ethyl]azanium chloride involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors and signaling pathways, modulating various biological processes.
Comparison with Similar Compounds
Similar Compounds
Diethylaminoethyl chloride: Similar in structure but lacks the trimethylbenzoyl group.
Trimethylbenzoyl chloride: Contains the trimethylbenzoyl group but lacks the diethylamino and azanium chloride moieties.
Benzoyl chloride: A simpler analog with a benzoyl group instead of the trimethylbenzoyl group.
Uniqueness
Diethyl-[2-[(2,4,6-trimethylbenzoyl)amino]ethyl]azanium chloride is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both the diethylamino and trimethylbenzoyl groups allows for diverse applications in research and industry.
Properties
CAS No. |
78109-87-2 |
|---|---|
Molecular Formula |
C16H27ClN2O |
Molecular Weight |
298.8 g/mol |
IUPAC Name |
diethyl-[2-[(2,4,6-trimethylbenzoyl)amino]ethyl]azanium;chloride |
InChI |
InChI=1S/C16H26N2O.ClH/c1-6-18(7-2)9-8-17-16(19)15-13(4)10-12(3)11-14(15)5;/h10-11H,6-9H2,1-5H3,(H,17,19);1H |
InChI Key |
QKZRSLWEWLRUOS-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CC)CCNC(=O)C1=C(C=C(C=C1C)C)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



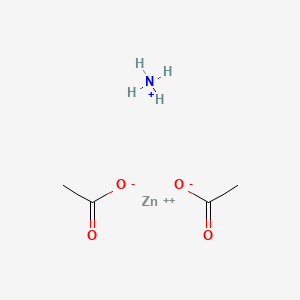
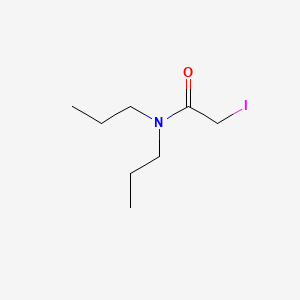
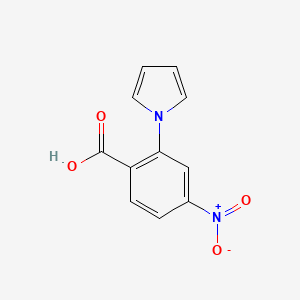
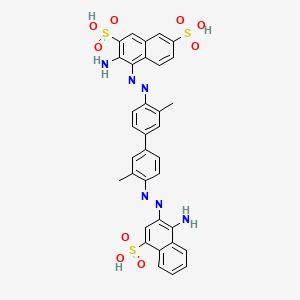
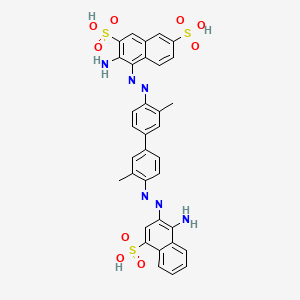


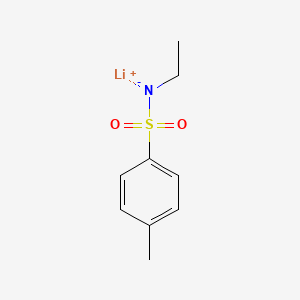
![2,3,5-Trimethyl-6,7-dihydro-5H-cyclopenta[B]pyrazine 1-oxide](/img/structure/B13762287.png)
